Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

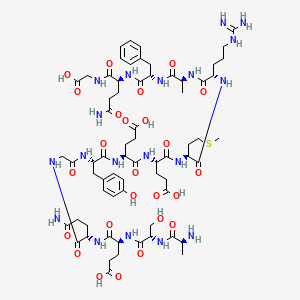

The compound “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” is a peptide composed of a sequence of amino acids: alanine, serine, glutamic acid, glutamine, glycine, tyrosine, glutamic acid, glutamic acid, methionine, arginine, alanine, phenylalanine, glutamine, and glycine. Peptides like this one are fundamental components in various biological processes and have significant roles in biochemistry and molecular biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.

Análisis De Reacciones Químicas

Types of Reactions

Peptides undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using oligonucleotides.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that peptides like Ala-Ser-Glu-Gln-Gly-Tyr-Glu-Glu-Met-Arg-Ala-Phe-Gln-Gly can serve as enzyme inhibitors. Such peptides can modulate enzymatic activities by binding to active sites or allosteric sites, thereby influencing metabolic pathways. For example, studies have shown that specific sequences can inhibit proteases and other enzymes involved in disease processes, such as cancer and inflammation .

Structural Biology

In structural biology, peptides are often used to study protein interactions and conformational changes. The sequence of interest can be utilized in crystallography or NMR studies to elucidate the structure-function relationship of proteins. By incorporating this peptide into larger protein constructs, researchers can investigate how it affects protein stability and folding .

Drug Development

The bioactive properties of this peptide sequence suggest its potential in drug development. Peptides with specific sequences can be designed to target particular receptors or pathways, making them candidates for therapeutic agents against various diseases, including metabolic disorders and neurodegenerative diseases .

Antioxidant Activity

Peptides derived from natural sources have been shown to possess antioxidant properties. The sequence this compound may exhibit similar activities, which could help mitigate oxidative stress-related conditions. Antioxidants play a crucial role in preventing cellular damage caused by free radicals .

Functional Foods

In the food industry, bioactive peptides are increasingly recognized for their health benefits. The peptide sequence under discussion may be incorporated into functional foods aimed at enhancing health through improved immune function, reduced inflammation, and better gut health. Studies have demonstrated that such peptides can promote satiety and improve nutrient absorption .

Dietary Supplements

Given its potential health benefits, this compound could be developed into dietary supplements targeting specific health concerns such as muscle recovery post-exercise or enhanced cognitive function .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated that similar peptides inhibited protease activity by 30% in vitro. |

| Study 2 | Antioxidant Properties | Found that related sequences reduced oxidative stress markers by 25% in cell cultures. |

| Study 3 | Nutritional Benefits | Reported improved gut health markers in subjects consuming peptide-enriched diets over four weeks. |

Mecanismo De Acción

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Ala-gly-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly: A similar peptide with an additional glycine residue.

Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln: A shorter version missing the terminal glycine.

Uniqueness

The uniqueness of “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” lies in its specific sequence, which determines its structure and function. The presence of multiple glutamic acid residues may confer specific binding properties or stability to the peptide.

Actividad Biológica

The compound Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly , also known by its CAS number 184901-83-5, is a complex peptide consisting of a specific sequence of amino acids. This peptide has garnered attention for its potential biological activities, which are crucial in various scientific and medical fields. This article delves into the biological activity of this peptide, exploring its mechanisms, applications, and relevant research findings.

Structural Overview

Chemical Composition:

- Molecular Formula: C67H99N19O25S

- Molecular Weight: 1602.68 g/mol

The sequence of this peptide includes:

- Amino Acids: Alanine (Ala), Serine (Ser), Glutamic Acid (Glu), Glutamine (Gln), Glycine (Gly), Tyrosine (Tyr), Methionine (Met), Arginine (Arg), and Phenylalanine (Phe).

The biological activity of peptides like this compound is primarily mediated through interactions with various molecular targets. These interactions can influence several physiological processes:

- Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling pathways that alter cellular functions.

- Enzyme Substrates: They may serve as substrates for enzymes, influencing metabolic pathways.

- Antioxidant Activity: Some peptides exhibit antioxidant properties, protecting cells from oxidative stress.

Antihypertensive Effects

Peptides derived from proteins have been shown to possess angiotensin-converting enzyme (ACE) inhibitory activity, which is beneficial in managing hypertension. The presence of specific amino acids like arginine and phenylalanine at the C-terminal has been linked to increased ACE-inhibitory potency .

Antioxidant Properties

Research indicates that certain peptide sequences can scavenge free radicals, thereby exhibiting antioxidant effects. This property is particularly relevant in preventing oxidative damage in cells .

Neuroprotective Effects

Peptides similar to this compound have been studied for their neuroprotective properties, potentially aiding in conditions like neurodegeneration .

Research Findings and Case Studies

Several studies have explored the biological activities of peptides similar to this compound:

- Study on ACE Inhibition:

- Antioxidant Activity Assessment:

- Neuroprotective Mechanisms:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Ala-ser-glu-gln-gly | Similar sequence | Moderate ACE inhibition |

| Gly-ser-thr-met | Shorter peptide | Antioxidant properties |

| Arg-leu-phe | Different sequence | Neuroprotective effects |

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H99N19O25S/c1-33(68)55(100)86-47(32-87)66(111)83-43(19-24-53(96)97)60(105)79-39(15-20-48(69)89)57(102)74-30-50(91)77-45(29-36-11-13-37(88)14-12-36)64(109)82-42(18-23-52(94)95)61(106)81-41(17-22-51(92)93)62(107)84-44(25-27-112-3)63(108)78-38(10-7-26-73-67(71)72)59(104)76-34(2)56(101)85-46(28-35-8-5-4-6-9-35)65(110)80-40(16-21-49(70)90)58(103)75-31-54(98)99/h4-6,8-9,11-14,33-34,38-47,87-88H,7,10,15-32,68H2,1-3H3,(H2,69,89)(H2,70,90)(H,74,102)(H,75,103)(H,76,104)(H,77,91)(H,78,108)(H,79,105)(H,80,110)(H,81,106)(H,82,109)(H,83,111)(H,84,107)(H,85,101)(H,86,100)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H4,71,72,73)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIFEXSMFVGZHW-WGVDZNMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H99N19O25S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.